Chlozolinate
Overview
Description
Chlozolinate is a systemic fungicide belonging to the dicarboximide and oxazole chemical groups. It is primarily used to control fungal diseases such as downy mildew, brown rot, and fruit rot in various agricultural commodities, including grapes, pome fruits, stone fruits, and strawberries . This compound is known for its protective and curative actions, making it effective against a range of fungal pathogens .
Preparation Methods
Synthetic Routes and Reaction Conditions: Chlozolinate is synthesized through a multi-step chemical process. The synthesis typically involves the reaction of ethyl oxalyl chloride with 3,5-dichloroaniline to form an intermediate compound. This intermediate is then cyclized to produce the oxazolidine ring structure, followed by esterification to yield the final product, this compound .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves precise control of reaction conditions, such as temperature, pressure, and pH, to ensure high yield and purity of the final product. The use of advanced analytical techniques, such as gas chromatography and mass spectrometry, is essential for monitoring the quality of this compound during production .
Chemical Reactions Analysis
Types of Reactions: Chlozolinate undergoes various chemical reactions, including hydrolysis, decarboxylation, and photodegradation. These reactions can lead to the formation of several metabolites, which may have different properties and activities compared to the parent compound .
Common Reagents and Conditions:
Hydrolysis: In the presence of water and under acidic or basic conditions, this compound can hydrolyze to form dichloroaniline and other by-products.
Photodegradation: Exposure to sunlight or ultraviolet light can cause this compound to degrade into smaller fragments.
Major Products Formed: The major products formed from the hydrolysis of this compound include dichloroaniline and oxalic acid derivatives. Photodegradation can result in a variety of smaller organic molecules, depending on the specific conditions and presence of sensitizers .
Scientific Research Applications
Chlozolinate has been extensively studied for its applications in agriculture, particularly in the control of fungal diseases in crops. It is also used as an analytical reference standard for the determination of pesticide residues in food commodities using advanced chromatographic techniques . Additionally, this compound’s degradation products are of interest in environmental studies, as they can provide insights into the fate and behavior of pesticides in the environment .
Mechanism of Action
Chlozolinate is part of the oxazole fungicide group, which includes other compounds such as vinclozolin, iprodione, and procymidone. These fungicides share similar chemical structures and modes of action but differ in their spectrum of activity and environmental behavior . For example, vinclozolin and iprodione are also used to control Botrytis cinerea, but they may have different efficacy levels and resistance profiles compared to this compound .
Comparison with Similar Compounds
- Vinclozolin
- Iprodione
- Procymidone
- Oxadixyl
- Famoxadone
Chlozolinate’s unique combination of protective and curative actions, along with its specific chemical structure, distinguishes it from other fungicides in its class.
Properties
IUPAC Name |
ethyl 3-(3,5-dichlorophenyl)-5-methyl-2,4-dioxo-1,3-oxazolidine-5-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11Cl2NO5/c1-3-20-11(18)13(2)10(17)16(12(19)21-13)9-5-7(14)4-8(15)6-9/h4-6H,3H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IGUYEXXAGBDLLX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1(C(=O)N(C(=O)O1)C2=CC(=CC(=C2)Cl)Cl)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11Cl2NO5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5058197 | |
Record name | Chlozolinate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5058197 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
332.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
84332-86-5, 72391-46-9 | |
Record name | Chlozolinate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=84332-86-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Chlozolinate [BSI:ISO] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0072391469 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Chlozolinate [ISO] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0084332865 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Chlozolinate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5058197 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Ethyl (RS)-3-(3,5-dichlorophenyl)-5-methyl-2,4-dioxooxazolidine-5-carboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.075.171 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | CHLOZOLINATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6YW05QFN1Y | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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